molecular formula C19H19NO5 B2774862 (3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid CAS No. 2243501-43-9

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid

Cat. No. B2774862
CAS RN: 2243501-43-9
M. Wt: 341.363
InChI Key: KAVHFNYDXGWPBX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in solid-phase peptide synthesis . The Fmoc group is a protective group for amines and is removed during the final steps of synthesis .


Molecular Structure Analysis

The molecular structure of Fmoc-amino acids generally consists of an amino acid backbone with the Fmoc group attached to the amino group . The Fmoc group itself is a fluorene ring with a methoxy and carbonyl group attached .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine . This deprotection step allows the amino acid to react with the next amino acid in the sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids can vary depending on the specific amino acid. For example, Fmoc-Cysteine has a molecular weight of 399.51 g/mol, a melting point of 138°C, and appears as a white crystalline powder .

Scientific Research Applications

Protective Group in Peptide Synthesis

(3R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid, often referred to by its more common abbreviation Fmoc, serves as a crucial protective group for amino acids during the synthesis of peptides. The Fmoc group protects the amino functionality through the synthesis process, allowing for the sequential addition of amino acids in a controlled manner. This method is particularly advantageous due to the Fmoc group's stability under a variety of conditions and its ability to be removed under mild basic conditions without affecting other sensitive functional groups in the peptide chain (Gioeli & Chattopadhyaya, 1982).

Synthesis of Biochemical Compounds

The versatility of this compound extends beyond peptide synthesis to the preparation of various biochemical compounds. For instance, it is utilized in the synthesis of N-alkylhydroxamic acids through a solid-phase approach, highlighting its role in generating structurally diverse molecules for potential pharmacological applications (Mellor & Chan, 1997). Moreover, its application in the development of novel fluorescence probes for detecting reactive oxygen species showcases its utility in creating tools for biological and chemical research (Setsukinai et al., 2003).

Solid Phase Synthesis Linkers

In addition to its protective role, this compound is also used in the development of new linkers for solid-phase synthesis. These linkers, derived from the Fmoc-protected acids, offer enhanced acid stability compared to traditional trityl resins, enabling the efficient immobilization and subsequent modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Amide Bond Protection in Peptides

Another innovative application involves using Fmoc derivatives as reversible protecting groups for the amide bond in peptides, facilitating the synthesis of sequences that might be challenging to assemble due to interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHFNYDXGWPBX-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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